molecular formula C14H14N4O B3128708 4-morpholino-9H-pyrimido[4,5-b]indole CAS No. 338966-36-2

4-morpholino-9H-pyrimido[4,5-b]indole

Cat. No. B3128708
CAS RN: 338966-36-2
M. Wt: 254.29 g/mol
InChI Key: QZRXSPQWRLSFKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-morpholino-9H-pyrimido[4,5-b]indole is a pyrimido-[4,5-b]-indole derivative . It has been found to enhance the self-renewal of human hematopoietic stem cells (HSCs) in vitro .


Synthesis Analysis

The synthesis of pyrimido[4,5-b]indole derivatives has been reported in several studies . A method was developed for the synthesis of 2-oxo-4-phenyl-2,3-dihydro-9H-pyrimido[4,5-b]indole as well as of 2-chloro- and 2-nitramino-4-phenylpyrimido[4,5-b]indoles . The replacement of the chlorine atom in 2-chloropyrimidoindole gave rise to a number of its functional derivatives (morpholino, azido, and cyano) .


Molecular Structure Analysis

The molecular formula of this compound is C14H14N4O . Its molecular weight is 254.29 g/mol . The InChIKey of the compound is QZRXSPQWRLSFKU-UHFFFAOYSA-N .


Chemical Reactions Analysis

The chemical reactions involving this compound have been studied . For instance, a selective synthetic approach towards indole derivatives via copper-catalyzed one-pot multicomponent cascade reactions of 1-bromo-2-(2,2-dibromovinyl)benzenes with aldehydes and aqueous ammonia has been presented .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 254.29 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, and a rotatable bond count of 1 . Its topological polar surface area is 54 Ų .

Advantages and Limitations for Lab Experiments

One advantage of 4-morpholino-9H-pyrimido[4,5-b]indole is its synthetic accessibility, which allows for the preparation of large quantities for use in lab experiments. It also has a relatively simple structure, which makes it a good candidate for structure-activity relationship studies. However, one limitation is its potential toxicity, which may require careful handling and disposal. In addition, its mechanism of action is not fully understood, which may limit its potential applications.

Future Directions

There are several future directions for research on 4-morpholino-9H-pyrimido[4,5-b]indole. One direction is the further investigation of its potential therapeutic applications, including its use as a cancer drug, anti-inflammatory agent, and neuroprotective agent. Another direction is the exploration of its potential applications in material science and organic electronics, including its use in the synthesis of functional materials and electronic devices. Additionally, further studies are needed to elucidate its mechanism of action and to develop more potent and selective derivatives.

Scientific Research Applications

4-morpholino-9H-pyrimido[4,5-b]indole has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and other diseases. In material science, it has been explored as a building block for the synthesis of functional materials with unique properties. In organic electronics, it has been studied as a potential component of organic light-emitting diodes and other electronic devices.

Biochemical Analysis

Biochemical Properties

It has been identified as a dual RET/TRKA inhibitor , suggesting that it interacts with these enzymes in biochemical reactions

Cellular Effects

4-Morpholino-9H-pyrimido[4,5-b]indole has been found to have activity against RET and TRK . These proteins play crucial roles in cell signaling pathways, gene expression, and cellular metabolism. The compound’s influence on these proteins suggests that it may have significant effects on cell function.

Molecular Mechanism

It has been identified as a dual RET/TRKA inhibitor , suggesting that it exerts its effects at the molecular level by binding to these enzymes and potentially inhibiting their activity.

properties

IUPAC Name

4-(9H-pyrimido[4,5-b]indol-4-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O/c1-2-4-11-10(3-1)12-13(17-11)15-9-16-14(12)18-5-7-19-8-6-18/h1-4,9H,5-8H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZRXSPQWRLSFKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=NC3=C2C4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-morpholino-9H-pyrimido[4,5-b]indole
Reactant of Route 2
Reactant of Route 2
4-morpholino-9H-pyrimido[4,5-b]indole
Reactant of Route 3
Reactant of Route 3
4-morpholino-9H-pyrimido[4,5-b]indole
Reactant of Route 4
Reactant of Route 4
4-morpholino-9H-pyrimido[4,5-b]indole
Reactant of Route 5
Reactant of Route 5
4-morpholino-9H-pyrimido[4,5-b]indole
Reactant of Route 6
Reactant of Route 6
4-morpholino-9H-pyrimido[4,5-b]indole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.